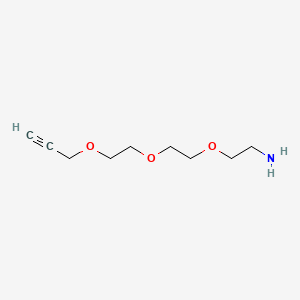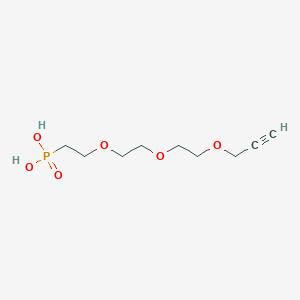
PS432, >=98% (Hplc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS432 is a chemical compound known for its role as an allosteric inhibitor of Protein Kinase C (PKC). It has shown significant potential in inhibiting the proliferation of non-small cell lung cancer cells and reducing tumor growth in mouse xenograft models . The compound’s molecular formula is C25H19ClN2O5S, and it has a molecular weight of 494.95 g/mol .
Wissenschaftliche Forschungsanwendungen
PS432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Protein Kinase C and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating non-small cell lung cancer and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PS432 involves multiple steps, starting with the preparation of the core structure, which includes a pyrrole ring fused with a benzothiazole moiety. The key steps include:
Formation of the Pyrrole Ring: This is typically achieved through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Benzothiazole Moiety: This step involves the cyclization of a thioamide with an appropriate halogenated aromatic compound.
Final Assembly: The final step involves the coupling of the pyrrole and benzothiazole intermediates under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of PS432 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: These parameters are carefully controlled to ensure complete conversion of reactants.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
PS432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert PS432 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of PS432 .
Wirkmechanismus
PS432 exerts its effects by targeting the regulatory site known as the PIF-pocket in the kinase domain of Protein Kinase C. This allosteric inhibition prevents the activation of Protein Kinase C, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound effectively arrests the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ATM Inhibitor: Another inhibitor of Protein Kinase C, but with different molecular targets and pathways.
PSX706: A compound with similar inhibitory effects on Protein Kinase C but with distinct chemical properties.
PSX626: Another related compound with comparable biological activities.
Uniqueness of PS432
PS432 stands out due to its high specificity for the PIF-pocket of Protein Kinase C and its potent inhibitory effects on non-small cell lung cancer cells. Unlike other inhibitors, PS432 has shown minimal side effects in preclinical models, making it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
2083630-26-4 |
|---|---|
Molekularformel |
C25H19ClN2O5S |
Molekulargewicht |
494.94 |
IUPAC-Name |
ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3 |
InChI-Schlüssel |
NBZPOMWJBSLLCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PS432; PS-432; PS 432; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




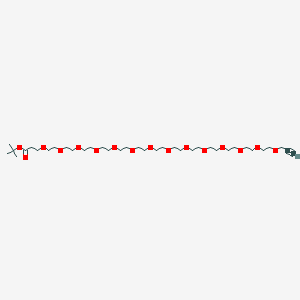

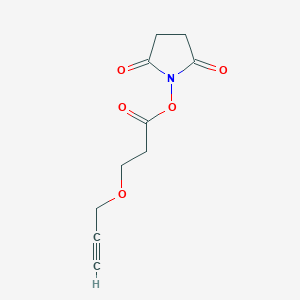
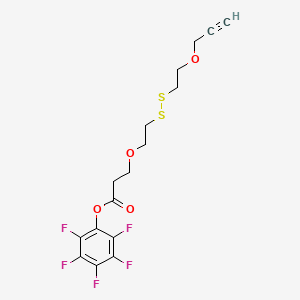
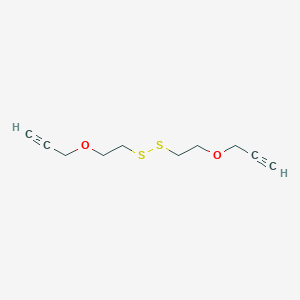
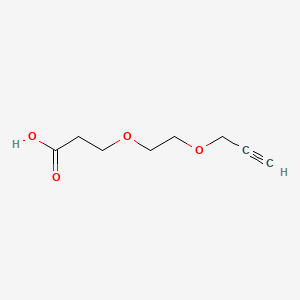
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)

